molecular formula C56H70Cl4CuN16S4 B605280 Alcian blue CAS No. 12040-44-7

Alcian blue

Cat. No.: B605280
CAS No.: 12040-44-7
M. Wt: 1300.9 g/mol
InChI Key: OBSNQDWGQFWBKH-UHFFFAOYSA-J
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Description

Alcian blue is a complex organometallic compound It features a copper ion coordinated with a large, multi-ring ligand system containing multiple nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of copper ions with the large ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to introduce the dimethylamino and sulfanylmethyl groups. The ligand is then reacted with a copper salt, such as copper(II) chloride, under controlled conditions to form the final complex. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would require scaling up the synthetic route while ensuring the purity and yield of the product. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the oxidation state and coordination environment.

    Reduction: The compound can be reduced, potentially altering the ligand structure and copper coordination.

    Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in an inert atmosphere to prevent oxidation.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized forms of the compound with higher oxidation states of copper.

    Reduction: Reduced forms with lower oxidation states of copper.

    Substitution: New complexes with different ligands coordinated to the copper ion.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling and polymerization. Its unique structure allows for selective activation of substrates, enhancing reaction efficiency and selectivity.

Biology

In biological research, this compound is studied for its potential as a metallodrug. Its ability to interact with biological molecules, such as proteins and DNA, makes it a candidate for therapeutic applications, including anticancer and antimicrobial treatments.

Medicine

In medicine, the compound’s potential as a diagnostic agent is explored. Its unique electronic and optical properties enable its use in imaging techniques, such as fluorescence microscopy and magnetic resonance imaging (MRI).

Industry

In industry, this compound is investigated for its use in materials science. Its coordination properties and stability make it suitable for the development of advanced materials, such as sensors and electronic devices.

Mechanism of Action

The compound exerts its effects through coordination interactions with target molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. The large ligand system provides a stable environment for the copper ion, allowing for selective interactions with specific molecular targets. Pathways involved include electron transfer, ligand exchange, and coordination-driven conformational changes.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) sulfate: A simpler copper compound with sulfate ligands.

    Copper(I) chloride: A copper compound with chloride ligands and a different oxidation state.

    Copper(II) acetylacetonate: A copper complex with acetylacetonate ligands.

Uniqueness

The uniqueness of Alcian blue lies in its complex ligand system, which provides a highly stable and selective environment for the copper ion. This complexity allows for unique interactions and applications that simpler copper compounds cannot achieve.

Properties

CAS No.

12040-44-7

Molecular Formula

C56H70Cl4CuN16S4

Molecular Weight

1300.9 g/mol

IUPAC Name

copper;[dimethylamino-[[(1Z,11Z)-15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride

InChI

InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

OBSNQDWGQFWBKH-UHFFFAOYSA-J

Isomeric SMILES

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C\3[N-]C2/N=C\4/C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)/C(=N3)/[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

SMILES

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Canonical SMILES

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Appearance

Solid powder

physical_description

Greenish-black solid with metallic sheen;  A mixture of geometric isomers;  [Merck Index] Dark blue odorless crystals;  [Caledon Laboratories MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alcian blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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